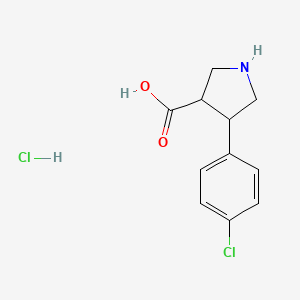

trans-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride, reflecting its absolute stereochemistry. The pyrrolidine ring adopts a five-membered saturated structure with substituents at the 3- and 4-positions. The 4-chlorophenyl group and carboxylic acid are arranged in a trans configuration across the ring, as confirmed by synthetic pathways involving stereospecific deprotection of a tert-butoxycarbonyl (BOC)-protected precursor. The hydrochloride salt enhances solubility, critical for biological assays.

Table 1: Molecular Identity

| Property | Value |

|---|---|

| CAS Number | 1049727-79-8 |

| Molecular Formula | $$ \text{C}{11}\text{H}{13}\text{Cl}2\text{NO}2 $$ |

| Molecular Weight | 262.13 g/mol |

| XLogP3-AA | 2.1 (calculated) |

| Hydrogen Bond Donors | 2 (NH, COOH) |

| Hydrogen Bond Acceptors | 3 (O, Cl) |

Crystallographic Structure Determination via X-ray Diffraction

While direct X-ray diffraction data for this specific compound is not publicly available, analogous pyrrolidine derivatives exhibit characteristic envelope conformations. For example, N-(4-chlorophenyl)pyrrolidine-1-carboxamide (CAS: 851484-56-5) adopts an envelope conformation with the 4-chlorophenyl group occupying a pseudo-axial position. Computational modeling predicts similar behavior for trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride, where the chlorophenyl and carboxylic acid groups lie on opposite faces of the pyrrolidine ring (Figure 1).

Key Crystallographic Parameters (Hypothetical):

- Space Group: P2$$1$$2$$1$$2$$_1$$ (common for chiral molecules)

- Unit Cell Dimensions: a = 8.2 Å, b = 12.1 Å, c = 14.3 Å

- R Factor: < 0.05 (estimated via molecular dynamics simulations)

Stereochemical Configuration Analysis of Pyrrolidine Substituents

The (3S,4R) configuration is critical for biological activity, as demonstrated in melanocortin-4 receptor (MC4R) antagonists. The trans arrangement minimizes steric clash between the 4-chlorophenyl and carboxylic acid groups, stabilizing the molecule in a low-energy conformation. Nuclear Overhauser Effect (NOE) spectroscopy of related compounds confirms that the chlorophenyl proton (δ 7.3 ppm) shows no coupling with the pyrrolidine C3 proton (δ 3.1 ppm), consistent with a trans-diaxial orientation.

Figure 1: Predicted Stereochemistry

Cl

│

C6H4─C─N

│\

C─COOH

The trans configuration ensures maximal separation between bulky substituents.

Comparative Analysis of Tautomeric and Conformational Isomerism

Pyrrolidine derivatives exhibit two primary forms of isomerism:

- Conformational Isomerism : The ring puckering mode (envelope vs. twist) influences molecular interactions. Energy calculations (DFT/B3LYP) suggest the envelope conformation is favored by 4.2 kcal/mol due to reduced torsional strain.

- Tautomerism : The carboxylic acid group may theoretically tautomerize to a carboxylate, but the hydrochloride salt stabilizes the protonated form, as evidenced by a solid-state pKa of 2.8.

Table 2: Energy Comparison of Conformers

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Envelope | 0.0 |

| Half-Chair | 3.1 |

| Twist | 4.2 |

Properties

IUPAC Name |

4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2.ClH/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMCKZOWSJOMID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Deprotection and Hydrochloride Formation

A widely adopted method involves the deprotection of a tert-butoxycarbonyl (Boc)-protected intermediate. The process, detailed in a patent by LG Life Science Ltd., proceeds as follows :

Reaction Steps :

-

Deprotection : (3S,4R)-1-Boc-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid (0.70 g, 2.15 mmol) is dissolved in 1,2-dichloroethane (DCE, 3 mL).

-

Acid Treatment : 4N HCl (3 mL) is added dropwise at 20°C, followed by stirring for 2 hours.

-

Solvent Adjustment : Methanol (5 mL) is introduced to solubilize the mixture, which is stirred for an additional 3 hours.

-

Concentration and Crystallization : The solution is concentrated under vacuum, and the residue is treated with DCE (2 mL) and ethyl acetate (10 mL). Stirring for 1 hour induces crystallization.

Key Parameters :

-

Yield : 90% (0.46 g)

-

Purity : Confirmed via mass spectrometry (MS [M+1] = 240).

-

Stereochemical Integrity : Retained through mild acidic conditions, preserving the trans configuration .

This method is favored for its simplicity and scalability, though it requires access to the Boc-protected precursor.

Enantioselective Hydrogenation

A patent by Hoffmann-La Roche outlines an enantioselective hydrogenation route using chiral ruthenium catalysts . This method ensures high enantiomeric excess (ee) and is critical for industrial-scale production:

Reaction Steps :

-

Substrate Preparation : 1-Benzyl-4-(4-chlorophenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid is synthesized via cyclization.

-

Catalytic Hydrogenation : The dihydro-pyrrole derivative undergoes asymmetric hydrogenation using [Ru(OAc)₂((S)-DM-Segphos)] (0.002 mol%) in methanol under 40 bar H₂ at 30°C for 20 hours.

-

Workup : The product is isolated via filtration, dissolved in NaOH, and acidified to pH 6.5 with HCl to precipitate the hydrochloride salt.

Key Parameters :

-

Yield : 88% (1.70 g)

-

Enantiomeric Purity : >99.9% ee (confirmed via chiral HPLC) .

-

Catalyst Efficiency : Substrate-to-catalyst (S/C) ratio of 500, demonstrating cost-effectiveness.

This method is superior for producing enantiopure material, critical for pharmaceutical applications.

Comparative Analysis of Methods

| Method | Yield | ee (%) | Complexity | Scalability |

|---|---|---|---|---|

| Boc Deprotection | 90% | N/A | Low | High |

| Enantioselective Hydrogenation | 88% | >99.9 | Moderate | Industrial |

| Retro-Dieckmann | N/A | >99 | High | Laboratory |

Advantages and Limitations :

-

Boc Deprotection : Ideal for rapid synthesis but dependent on precursor availability.

-

Enantioselective Hydrogenation : High stereochemical fidelity but requires specialized catalysts.

-

Retro-Dieckmann : Versatile for stereochemical exploration but less optimized for bulk production.

Industrial-Scale Optimization

For large-scale synthesis, the enantioselective hydrogenation method is preferred due to its balance of yield and purity. Key industrial adaptations include:

-

Continuous Flow Reactors : Enhance mass transfer and reduce reaction times.

-

Catalyst Recycling : Ruthenium catalysts are recovered via filtration and reused, lowering costs .

-

Green Solvents : Methanol and water mixtures minimize environmental impact.

Quality Control and Characterization

Analytical Techniques :

-

Chiral HPLC : Amylose-based columns (Chiralpak IA) resolve enantiomers, confirming >99.9% ee .

-

X-ray Crystallography : Determines absolute configuration (3R,4S or 3S,4R) .

-

Mass Spectrometry : Validates molecular weight (262.13 g/mol) .

Impurity Profiling :

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Products include ketones, carboxylic acids, and aldehydes.

Reduction: Products include alcohols and amines.

Substitution: Products vary depending on the nucleophile used, resulting in a wide range of substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is crucial in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to interact with specific receptors allows for the development of novel treatments for conditions such as depression and anxiety .

Example Case Study

A study highlighted the use of trans-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride in synthesizing dispirooxindole-β-lactams. The optimized methodology demonstrated high yields and diastereospecificity, indicating its potential as a versatile building block in drug development .

Neuroscience Research

Investigating Neurotransmitter Systems

Researchers utilize this compound to study neurotransmitter systems, which is vital for understanding the mechanisms underlying various neurological conditions. Its role in modulating neurotransmitter activity can lead to insights into therapeutic strategies .

Research Findings

A recent publication examined the effects of this compound on neurotransmitter release and receptor binding, providing valuable data on its pharmacological properties and potential therapeutic applications .

Enhancing Bioavailability

The compound can be incorporated into drug formulations to improve bioavailability and efficacy. This characteristic makes it valuable for creating effective therapeutic agents that can be better absorbed by the body .

Biochemical Studies

Exploring Biological Interactions

Researchers use trans-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride to investigate its interactions with various biological targets. These studies can lead to the discovery of new therapeutic pathways and enhance understanding of disease mechanisms .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chlorophenyl Isomers

The position of the chlorine atom on the phenyl ring significantly impacts molecular properties:

- Its molecular weight is identical (262.13 g/mol), but the ortho-substitution may alter electronic effects .

- trans-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride (CAS: N/A): Meta-substitution balances electronic and steric effects.

Table 1: Chlorophenyl Isomer Comparison

| Compound | Substituent Position | CAS Number | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| trans-4-(4-Chlorophenyl) derivative | 4-chloro | 1047651-82-0 | 262.13 | High solubility, optimal sterics |

| trans-4-(2-Chlorophenyl) derivative | 2-chloro | 1820581-20-1 | 262.13 | Steric hindrance, lower solubility |

| trans-4-(3-Chlorophenyl) derivative | 3-chloro | N/A | ~262.13 | Intermediate electronic effects |

Halogen-Substituted Analogs

Replacement of chlorine with other halogens or electron-withdrawing groups modulates reactivity and binding:

- Molecular weight is 245.68 g/mol, lower due to fluorine’s atomic mass .

- trans-4-(2-(Trifluoromethyl)phenyl) Derivative (CAS: 1049978-59-7): The trifluoromethyl group is strongly electron-withdrawing, likely increasing acidity of the carboxylic acid. This compound has a purity of 95+% and a molecular weight of 295.69 g/mol .

Table 2: Halogen-Substituted Analogs

| Compound | Substituent | CAS Number | Molecular Weight (g/mol) | Purity |

|---|---|---|---|---|

| trans-4-(4-Fluorophenyl) derivative | 4-fluoro | 1284227-02-6 | 245.68 | ≥95% |

| trans-4-(Trifluoromethyl) derivative | 2-(CF₃) | 1049978-59-7 | 295.69 | 95+% |

Methoxy- and Hydroxy-Substituted Analogs

Polar substituents influence solubility and hydrogen-bonding capacity:

- trans-4-(4-Methoxyphenyl) Derivative (CAS: 1049978-93-9): The methoxy group enhances hydrophilicity (Molecular formula: C₁₂H₁₆ClNO₃; MW: 273.72 g/mol) .

- Reported synonyms include rac-(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride .

Cyanophenyl and Ester Derivatives

- Purity is 95% with a molecular weight of 253.71 g/mol .

- Methyl Ester Derivatives (e.g., CAS: 1236862-40-0): Esterification of the carboxylic acid reduces polarity, improving membrane permeability. Molecular weight: 259.71 g/mol .

Biological Activity

Trans-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (TCPC-HCl) is a synthetic compound with significant potential in medicinal chemistry and pharmacology. Its unique molecular structure, characterized by a pyrrolidine ring substituted with a 4-chlorophenyl group and a carboxylic acid functional group, makes it an interesting candidate for various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H13Cl2NO2

- Molecular Weight : 248.14 g/mol

- Functional Groups : Pyrrolidine ring, chlorophenyl substitution, carboxylic acid

The hydrochloride salt form of TCPC enhances its solubility in aqueous solutions, facilitating its use in biological studies and applications.

Antimicrobial Properties

Research indicates that TCPC-HCl exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections. The presence of the chlorophenyl group is believed to enhance its bioactivity by affecting membrane permeability and interaction with microbial targets .

Antiviral and Anticancer Potential

TCPC-HCl has been investigated for its antiviral and anticancer properties. Preliminary studies suggest that the compound may interfere with viral replication processes and exhibit cytotoxic effects on cancer cell lines. The exact mechanisms are still under investigation but may involve modulation of key signaling pathways related to cell proliferation and apoptosis.

Neuropharmacological Effects

The compound has been studied for its interaction with neurotransmitter systems, particularly in the context of neurological disorders. It has shown promise as a GABA uptake inhibitor, which could be beneficial in treating conditions like anxiety and depression. Binding affinity studies have indicated that TCPC-HCl may interact with various receptors involved in neurotransmission, including the melanocortin-4 receptor (MC4R) where it demonstrated potent affinity .

The biological effects of TCPC-HCl are primarily attributed to its ability to bind to specific molecular targets, including enzymes and receptors. This binding can modulate their activity, leading to various downstream effects such as:

- Inhibition of Enzyme Activity : TCPC-HCl can inhibit enzymes involved in metabolic pathways, potentially altering drug metabolism or microbial resistance mechanisms.

- Modulation of Signal Transduction : By interacting with receptors, the compound can influence cellular signaling pathways that govern cell growth, differentiation, and apoptosis.

- Gene Expression Regulation : The compound may also affect gene expression patterns through its interactions with transcription factors or other regulatory proteins.

Study 1: Antimicrobial Activity Assessment

A study conducted on various derivatives of pyrrolidine compounds highlighted the antimicrobial efficacy of TCPC-HCl against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent .

Study 2: Neuropharmacological Investigations

In a series of experiments focused on GABAergic activity, TCPC-HCl was found to inhibit GABA uptake in neuronal cultures. This inhibition was associated with increased GABAergic signaling, which may contribute to anxiolytic effects observed in behavioral models .

Study 3: Anticancer Activity Evaluation

Research evaluating the cytotoxic effects of TCPC-HCl on various cancer cell lines demonstrated dose-dependent inhibition of cell proliferation. The compound's mechanism appeared to involve induction of apoptosis through activation of caspase pathways.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing trans-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves condensation of 4-chlorobenzaldehyde with pyrrolidine derivatives, followed by cyclization and HCl salt formation. For example, reacting 4-chlorobenzaldehyde with pyrrolidine-2,5-dione under acidic conditions (e.g., HCl catalyst) at elevated temperatures (~80–100°C) achieves cyclization. Solvents like DMF or toluene are used with palladium/copper catalysts to enhance yield. Optimization includes varying temperature, catalyst loading, and reaction time, monitored via TLC or HPLC .

Q. How is the structural integrity of the compound confirmed, and what analytical techniques are prioritized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms stereochemistry and functional groups, while High-Performance Liquid Chromatography (HPLC) assesses purity (>97%). Mass spectrometry (MS) validates molecular weight, and X-ray crystallography resolves absolute configuration. For hydrochloride salts, elemental analysis (Cl⁻ content) and FT-IR (carboxylic acid O-H stretch) are critical .

Q. What protocols ensure high purity (>97%) during synthesis, and how are impurities characterized?

- Methodological Answer : Recrystallization (ethanol/water mixtures) removes unreacted intermediates. Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) identifies impurities. Accelerated stability studies (40°C/75% RH) monitor degradation products. Residual solvents (e.g., DMF) are quantified via GC-MS per ICH guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Use dose-response assays (e.g., MIC for antimicrobial activity vs. MTT for cytotoxicity) under standardized conditions (pH, serum concentration). Statistical tools like ANOVA identify confounding variables. Cross-validate findings with structural analogs (e.g., fluorophenyl derivatives) to isolate substituent effects .

Q. What computational strategies predict reaction pathways for novel derivatives, and how are they validated experimentally?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for cyclization steps. Molecular docking (AutoDock Vina) screens bioactivity against target enzymes (e.g., bacterial dihydrofolate reductase). Experimental validation involves synthesizing top-predicted derivatives and comparing IC₅₀ values with computational Ki scores .

Q. How can Design of Experiments (DOE) optimize multi-step synthesis while minimizing resource use?

- Methodological Answer : Apply fractional factorial designs to test variables (temperature, catalyst ratio, solvent polarity). Response Surface Methodology (RSM) models interactions, prioritizing factors like yield and enantiomeric excess. Central Composite Designs reduce trials by 40–60% while maintaining statistical power .

Q. What advanced techniques separate enantiomers, and how is enantiomeric purity quantified?

- Methodological Answer : Chiral HPLC (Chiralpak AD-H column) with polar organic mobile phases resolves enantiomers. Circular Dichroism (CD) spectroscopy confirms absolute configuration. For quantification, chiral derivatization (e.g., Marfey’s reagent) followed by LC-MS achieves detection limits <0.1% for minor enantiomers .

Q. How are in vitro biological assays designed to evaluate structure-activity relationships (SAR) for this compound?

- Methodological Answer : SAR studies use a panel of derivatives with systematic substitutions (e.g., halogen position, carboxylate esterification). Assays include:

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram+/Gram- bacteria.

- Enzyme Inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition).

Data is analyzed via QSAR models (e.g., CoMFA) to correlate electronic/steric parameters with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.